molecular formula C10H11N3O B2901407 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016533-83-7

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2901407
CAS RN: 1016533-83-7
M. Wt: 189.218
InChI Key: JIFRPDVPYSLLBK-UHFFFAOYSA-N
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Description

The compound “5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine” is an organic compound based on its structure. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 3,5-dimethylphenyl group is a derivative of phenyl group (a benzene ring minus a hydrogen), where two of the hydrogen atoms on the benzene ring are replaced by methyl groups .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as X-ray diffraction, inelastic neutron scattering, and NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and their chemical environments.


Chemical Reactions Analysis

Again, while specific reactions involving “5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine” are not available, similar compounds can undergo a variety of reactions. For example, compounds containing a boronic acid group can participate in Suzuki-Miyaura coupling, a type of reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the boiling point, density, vapor pressure, and refractive index can be measured experimentally . The compound’s solubility in water and its reactivity with other substances can also be determined .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed, inhaled, or come into contact with skin . They may also pose risks if they are combustible or react with other substances .

properties

IUPAC Name

5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFRPDVPYSLLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

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